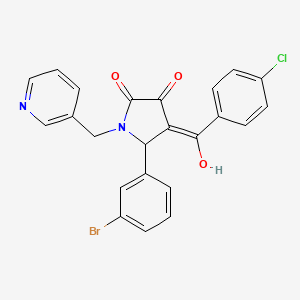![molecular formula C22H31N3O3 B5309145 4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)
4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid, commonly known as CR845, is a small molecule drug that has been extensively studied for its potential use in treating various medical conditions. CR845 belongs to the class of drugs known as kappa opioid receptor agonists and has been shown to have analgesic, anti-inflammatory, and anti-itching properties.
Wirkmechanismus
CR845 works by activating the kappa opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to a decrease in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain perception. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects
CR845 has been shown to have analgesic, anti-inflammatory, and anti-itching effects. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
CR845 has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the kappa opioid receptor. It is also relatively easy to synthesize, making it readily available for use in experiments. However, CR845 has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CR845. One area of interest is the development of new formulations of CR845 that improve its solubility and bioavailability. Another area of interest is the potential use of CR845 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of CR845 and its potential use in treating other medical conditions.
Synthesemethoden
The synthesis of CR845 involves several chemical steps. The first step involves the reaction of 4-bromobenzoic acid with N-methylmorpholine to form the corresponding acid chloride. The acid chloride is then reacted with N-Boc-1,4-bis(piperidin-1-yl)butane-1,4-diamine to form the corresponding amide. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is reacted with cyclopropyl isocyanate to form the final product, CR845.
Wissenschaftliche Forschungsanwendungen
CR845 has been extensively studied for its potential use in treating various medical conditions. It has shown promising results in preclinical studies for the treatment of chronic pain, pruritus, and inflammation. In clinical trials, CR845 has been shown to be effective in reducing pain in patients with chronic kidney disease and postoperative pain. It has also been shown to be effective in reducing itching in patients with cholestasis.
Eigenschaften
IUPAC Name |
4-[[4-[3-(cyclopropylcarbamoyl)piperidin-1-yl]piperidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-21(23-19-7-8-19)18-2-1-11-25(15-18)20-9-12-24(13-10-20)14-16-3-5-17(6-4-16)22(27)28/h3-6,18-20H,1-2,7-15H2,(H,23,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPLOKRPDLWKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)O)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)





![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)
![methyl 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5309124.png)


![5-({2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-1-yl]ethyl}thio)-1H-1,2,3-triazole](/img/structure/B5309169.png)
![1-[(5-methylisoxazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5309175.png)